Salicylaldehyde 4-aminobenzoyl hydrazone
CAS No.:
Cat. No.: VC0362840
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2 |
|---|---|
| Molecular Weight | 255.27g/mol |
| IUPAC Name | 4-amino-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C14H13N3O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,15H2,(H,17,19)/b16-9- |
| Standard InChI Key | NKJDJXWRRISSHT-SXGWCWSVSA-N |
| SMILES | C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)N)O |
Introduction
Chemical Structure and Properties
Salicylaldehyde 4-aminobenzoyl hydrazone is derived from the condensation reaction between salicylaldehyde and 4-aminobenzoyl hydrazide. This compound has a molecular formula of C14H13N3O2 and a molecular weight of 255.27 g/mol. Its IUPAC name is 4-amino-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide, representing its complex structure that combines several functional groups.
The structure features a salicylaldehyde moiety (containing a hydroxyl group adjacent to an aldehyde group) connected to a 4-aminobenzoyl hydrazide through a hydrazone linkage (C=N-NH-). This arrangement creates multiple potential coordination sites and reactive centers within the molecule.
Table 1: Physical and Chemical Properties of Salicylaldehyde 4-aminobenzoyl hydrazone
| Property | Specification |
|---|---|
| Molecular Formula | C14H13N3O2 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 4-amino-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C14H13N3O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,15H2,(H,17,19)/b16-9- |
| Physical Appearance | Crystalline solid |
| Solubility | Sparingly soluble in benzene, ether and acetone; soluble in hot ethanol, DMF and DMSO |
The compound contains several key functional groups that contribute to its chemical behavior and biological activity:
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The azomethine group (C=N) which is characteristic of hydrazones
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The phenolic hydroxyl group from the salicylaldehyde portion
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The amino group on the benzoyl portion
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The amide linkage that connects the hydrazone function to the aromatic ring
These functional groups provide the compound with its distinctive reactivity pattern, particularly its ability to act as a chelating agent for metal ions and its potential for hydrogen bonding interactions.
Synthesis Methods
The synthesis of salicylaldehyde 4-aminobenzoyl hydrazone typically follows established procedures for hydrazone preparation, involving a condensation reaction between the corresponding aldehyde and hydrazide components.
General Synthetic Approach
The synthesis generally occurs through a two-step process when starting from basic precursors:
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Preparation of 4-aminobenzoyl hydrazide from an appropriate ester
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Condensation reaction with salicylaldehyde to form the target hydrazone
For the condensation step, the reaction typically proceeds in ethanol as a solvent, either at room temperature or under mild heating conditions . The product usually precipitates from the reaction mixture, allowing for straightforward isolation.
Detailed Synthesis Procedure
Based on the synthesis of related hydrazones described in the literature, a typical procedure would involve:
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Dissolving 4-aminobenzoyl hydrazide in ethanol
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Adding salicylaldehyde in a 1:1 molar ratio
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Stirring the mixture for several hours (typically 3-6 hours)
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Collecting the precipitated product by filtration
The yield for such reactions is generally high, with reported yields for similar hydrazones being around 78% . The formation of the hydrazone bond can be confirmed through infrared spectroscopy, with characteristic peaks around 1640-1662 cm⁻¹ assigned to the azomethine group (C=N) .
Synthesis of related benzoyl hydrazones has been reported where benzhydrazide was reacted with salicylaldehyde in ethanol and stirred at room temperature for about 3 hours, resulting in precipitation of the product . A similar approach would be applicable for the synthesis of salicylaldehyde 4-aminobenzoyl hydrazone, with the modification of using 4-aminobenzoyl hydrazide as the starting material.
Biological Activities
Hydrazones, including salicylaldehyde derivatives, exhibit diverse biological activities that make them significant in pharmaceutical research. Salicylaldehyde 4-aminobenzoyl hydrazone, with its unique structural features, is likely to display several important biological properties.
Anticancer Properties
One of the most promising aspects of salicylaldehyde hydrazones is their potential anticancer activity. Recent studies on related compounds have demonstrated remarkable cytotoxicity against various cancer cell lines, particularly leukemia and breast cancer .
Research on salicylaldehyde hydrazones has shown that these compounds can exhibit anticancer activity in nanomolar concentrations against leukemic cell lines such as HL-60 and K-562, as well as breast cancer MCF-7 cells . The cytotoxic effect appears to be selective, with some compounds showing 164- to 1254-fold selectivity for cancer cells compared to normal cells .
Table 2: Anticancer Activity of Related Salicylaldehyde Hydrazones
| Compound Type | Cancer Cell Line | IC50 Value | Selectivity Index |
|---|---|---|---|
| 4-Methoxysalicylaldehyde hydrazone | K-562 (Leukemia) | 0.03 μM | 1254 |
| 4-Methoxysalicylaldehyde hydrazone | HL-60 (Leukemia) | 0.04 μM | High |
| Dimethoxy salicylaldehyde hydrazones | Leukemic cell lines | Low micro- to nanomolar | Exceptional selectivity |
Structure-activity relationship studies have identified that the 4-methoxy salicylic moiety, phenyl, and pyridinyl rings are particularly effective structural elements for anticancer activity and selectivity in this chemical class . The presence of an amino group at the para position of the benzoyl ring in salicylaldehyde 4-aminobenzoyl hydrazone could potentially enhance its interaction with biological targets, suggesting promising anticancer potential.
More recent studies on dimethoxy derivatives of salicylaldehyde benzoylhydrazone have demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations, with remarkable selectivity and minimal toxicity toward normal human embryonic kidney HEK-293 cells .
Applications in Materials Science
Beyond its biological applications, salicylaldehyde 4-aminobenzoyl hydrazone has significant potential in materials science due to its structural characteristics and chemical properties.
Organic Electronics
Salicylaldehyde hydrazones can be utilized in organic electronics applications due to their photochromic properties. These properties arise from the ability of these compounds to undergo reversible structural changes when exposed to light of different wavelengths, making them valuable in the development of photoresponsive materials.
The photochromic behavior is typically attributed to the intramolecular hydrogen bonding capabilities within the molecule, particularly involving the phenolic hydroxyl group and the nitrogen atoms of the hydrazone linkage. These interactions can be influenced by substituents on the aromatic rings, allowing for the fine-tuning of the photochromic response.
Potential applications in organic electronics include:
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Photoswitchable devices
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Optical memory storage
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Sensors and actuators
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Smart materials with light-responsive behavior
Coordination Chemistry
Salicylaldehyde 4-aminobenzoyl hydrazone can function as a versatile ligand for the formation of coordination complexes with various metal ions . The compound offers multiple coordination sites:
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The nitrogen atom of the azomethine group
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The oxygen atom of the phenolic hydroxyl group
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The carbonyl oxygen of the amide group
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The amino group on the benzoyl ring
These coordination capabilities make the compound valuable in the synthesis of metal complexes with potential applications in catalysis, sensing, and materials with specialized magnetic or electronic properties.
Studies on related salicylaldehyde benzoyl hydrazone have demonstrated its ability to form stable complexes with transition metals such as copper . These complexes often exhibit different and sometimes enhanced properties compared to the free ligand, including modified biological activities and unique physical characteristics.
Current Research and Future Perspectives
Research on salicylaldehyde 4-aminobenzoyl hydrazone and related compounds continues to evolve, with several promising directions emerging in recent studies.
Medicinal Chemistry Advances
Current research is focusing on optimizing the structure of salicylaldehyde hydrazones to enhance their biological activities, particularly their anticancer properties . The remarkable selectivity observed in some of these compounds makes them promising candidates for the development of targeted cancer therapies with reduced side effects.
Ongoing structure-activity relationship studies are investigating the effects of various substituents on both the salicylaldehyde and the hydrazide portions of the molecule . These studies aim to identify the optimal substitution patterns for specific biological activities, potentially leading to more effective therapeutic agents.
Materials Science Applications
The unique structural features of salicylaldehyde 4-aminobenzoyl hydrazone, particularly its photochromic properties and coordination capabilities, continue to be explored for applications in advanced materials. Research is likely to focus on:
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Development of novel sensor systems based on the compound's response to environmental conditions
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Creation of stimuli-responsive materials for applications in smart devices
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Exploration of its potential in organic electronics and optoelectronic devices
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Investigation of its utility in catalytic systems, particularly when coordinated with metal ions
Synthetic Methodology Improvements
Efforts to develop more efficient and environmentally friendly synthetic methods for hydrazones are ongoing. These include:
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Green chemistry approaches using alternative solvents or solvent-free conditions
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Catalytic methods to improve reaction efficiency
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One-pot procedures to reduce the number of isolation and purification steps
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Continuous flow synthesis for potential industrial applications
Table 3: Research Directions for Salicylaldehyde 4-aminobenzoyl hydrazone
| Research Area | Current Status | Future Prospects |
|---|---|---|
| Anticancer Studies | Nanomolar activity in leukemia and breast cancer | Development of clinical candidates, mechanistic studies |
| Antimicrobial Research | Moderate activity demonstrated | Structure optimization for enhanced potency and spectrum |
| Materials Applications | Photochromic properties established | Development of functional materials and devices |
| Coordination Chemistry | Formation of metal complexes | Novel catalysts, biological applications of metal complexes |
| Synthetic Methods | Traditional condensation approaches | Green chemistry protocols, continuous manufacturing |
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